

Overcoming poor surface coverage and pinholes in bismuth iodide absorber material.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bismuth;potassium;iodide*

Cat. No.: *B11823123*

[Get Quote](#)

Technical Support Center: Bismuth Iodide Absorber Material

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis and deposition of bismuth iodide (BiI_3) and related bismuth-based absorber materials. The focus is on addressing issues of poor surface coverage and the formation of pinholes to achieve high-quality thin films for optoelectronic applications.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor surface coverage and pinholes in bismuth iodide thin films?

A1: Poor surface coverage and the presence of pinholes in bismuth iodide films are often attributed to several factors during the fabrication process. These include:

- Sub-optimal Precursor Solution: Improper solvent selection, incorrect precursor concentration, or the absence of additives can lead to poor wetting of the substrate and incomplete film formation.
- Ineffective Deposition Technique: The chosen deposition method (e.g., spin coating, thermal evaporation, spray pyrolysis) and its parameters (e.g., spin speed, deposition rate, substrate

temperature) significantly impact film uniformity.

- Inadequate Annealing: Post-deposition heat treatment, or annealing, is crucial for crystal growth and film densification. Incorrect annealing temperatures or durations can result in incomplete grain growth and the persistence of voids.[1][2][3]
- Substrate Incompatibility: The surface energy and cleanliness of the substrate play a critical role in the adhesion and uniform growth of the bismuth iodide film.[4]
- Environmental Factors: Humidity and atmospheric contaminants can interfere with the crystallization process, particularly in solution-based deposition methods.

Q2: How does annealing affect the quality of bismuth iodide films?

A2: Annealing is a critical post-deposition step that significantly influences the morphological, structural, and optical properties of bismuth iodide films.[1][2] Proper annealing promotes:

- Crystallization and Grain Growth: Heat treatment provides the necessary thermal energy for the atoms to arrange into a more ordered crystalline structure, leading to larger grain sizes. [3][5] This can help to fill voids and reduce pinholes.
- Improved Film Density: As grains grow and coalesce, the overall density of the film increases, resulting in a more compact and uniform layer.
- Phase Purity: Annealing can help in achieving the desired crystal phase of the material. For instance, in bismuth oxyiodide (BiOI), annealing below 350°C can yield a single crystalline structure, while higher temperatures may lead to polycrystalline phases.[6][7]
- Enhanced Optoelectronic Properties: A well-crystallized film with fewer defects generally exhibits improved charge transport and light absorption characteristics. Annealing can lead to a decrease in the optical band gap and Urbach energy, which is indicative of a more ordered material.[2]

Q3: What are the advantages of using a two-step deposition method for bismuth-based perovskite films?

A3: A two-step deposition method, which often involves the initial deposition of a BiI_3 layer followed by a conversion step, offers several advantages for fabricating bismuth-based perovskite thin films:

- Better Morphological Control: This method allows for more precise control over the morphology of the final perovskite film.^{[4][8]} By first creating a uniform BiI_3 precursor layer, the subsequent conversion reaction can proceed more homogeneously.
- Improved Film Quality: The sequential nature of the process can lead to the formation of compact and continuous films with better substrate coverage.^{[4][9]}
- Scalability: Two-step methods can be more amenable to large-area deposition techniques.
- Process Flexibility: It allows for independent optimization of the precursor layer deposition and the conversion step, providing more control over the final film properties.

Troubleshooting Guides

Issue 1: Pinholes and Poor Surface Coverage in Spin-Coated Films

Symptoms:

- Visible voids or pinholes in the film when observed under a microscope.
- Incomplete or non-uniform coverage of the substrate.
- Poor device performance due to short-circuiting pathways.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Inappropriate Solvent System	1. Solvent Selection: Ensure the solvent (e.g., DMF, DMSO) can fully dissolve the bismuth iodide precursors. ^{[5][10]} 2. Solvent Mixtures: Consider using a mixture of solvents to tune the evaporation rate and improve substrate wetting.
Incorrect Spin Coating Parameters	1. Spin Speed: Optimize the spin speed and duration. A lower speed during the initial spreading phase followed by a higher speed for drying can improve uniformity. 2. Acceleration: Adjust the acceleration rate to prevent the premature ejection of the solution.
Low Precursor Concentration	1. Increase Concentration: Gradually increase the molar concentration of the precursor solution to ensure sufficient material is deposited to form a continuous film.
Poor Substrate Wettability	1. Substrate Cleaning: Implement a rigorous substrate cleaning procedure (e.g., sonication in detergents, solvents, and DI water). 2. Surface Treatment: Utilize plasma treatment or UV-ozone cleaning to increase the surface energy of the substrate for better solution wetting.
Fast Crystallization	1. Anti-Solvent Engineering: Introduce an anti-solvent (e.g., toluene, chlorobenzene) during the spin coating process to induce more uniform nucleation and crystal growth. ^[5]

Issue 2: Rough Surface Morphology and Small Grains in Thermally Evaporated Films

Symptoms:

- High surface roughness as observed by AFM or SEM.

- Small, poorly connected crystalline grains.
- Low film crystallinity confirmed by XRD.

Possible Causes and Solutions:

Possible Cause	Troubleshooting Steps
Sub-optimal Deposition Rate	<ol style="list-style-type: none">1. Rate Optimization: Experiment with different deposition rates. A slower deposition rate can sometimes allow for more ordered crystal growth. For BiI_3, a rate of 2 Å/s has been used. [4]
Incorrect Substrate Temperature	<ol style="list-style-type: none">1. Temperature Control: The temperature difference between the source and the substrate can influence crystal orientation. [11] Investigate the effect of substrate heating during deposition.
Inadequate Post-Deposition Annealing	<ol style="list-style-type: none">1. Optimize Annealing Temperature: Systematically vary the annealing temperature. For BiI_3, annealing at 100°C has been shown to improve crystallinity. [1][2] For $\text{Cs}_3\text{Bi}_2\text{I}_9$, temperatures up to 300°C have been found to be optimal. [12]2. Optimize Annealing Time: The duration of the annealing step is also critical. Annealing times ranging from 10 to 105 minutes have been reported, depending on the specific material and desired outcome. [4][12]
Presence of Contaminants	<ol style="list-style-type: none">1. High Vacuum Conditions: Ensure a high vacuum level (e.g., 10^{-6} mbar) is maintained during the evaporation process to minimize the incorporation of impurities. [4]

Experimental Protocols

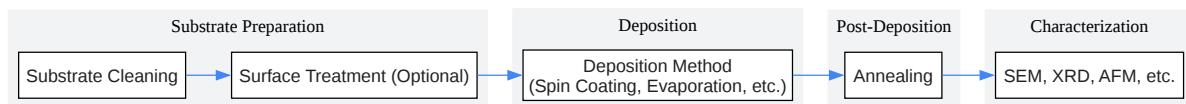
Protocol 1: Two-Step Solution Processing of Methylammonium Bismuth Iodide (MABI)

This protocol is based on the conversion of a thermally evaporated BiI_3 layer.

- Substrate Preparation:
 - Clean quartz-coated glass substrates by sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).
 - Dry the substrates with a nitrogen gun.
- BiI_3 Deposition:
 - Deposit a 300 nm thick film of BiI_3 onto the cleaned substrates via thermal evaporation.
 - Maintain a deposition rate of 2 Å/s under a vacuum of 10^{-6} mbar.^[4] The crucible temperature for BiI_3 evaporation is typically around 170°C.^[4]
- Conversion to MABI:
 - Prepare a 10 mg/mL solution of methylammonium iodide (MAI) in isopropyl alcohol (IPA).
 - Immerse the BiI_3 -coated substrates in the MAI solution for a specific duration (e.g., 20 minutes).^[4] This step should be optimized for complete conversion.
- Annealing:
 - Remove the substrates from the MAI solution and allow them to dry.
 - Anneal the films on a hot plate at 100°C in a controlled environment (e.g., inside a closed petri dish).^[4] The annealing time should be optimized (e.g., 90-105 minutes) to achieve a compact film.^[4]

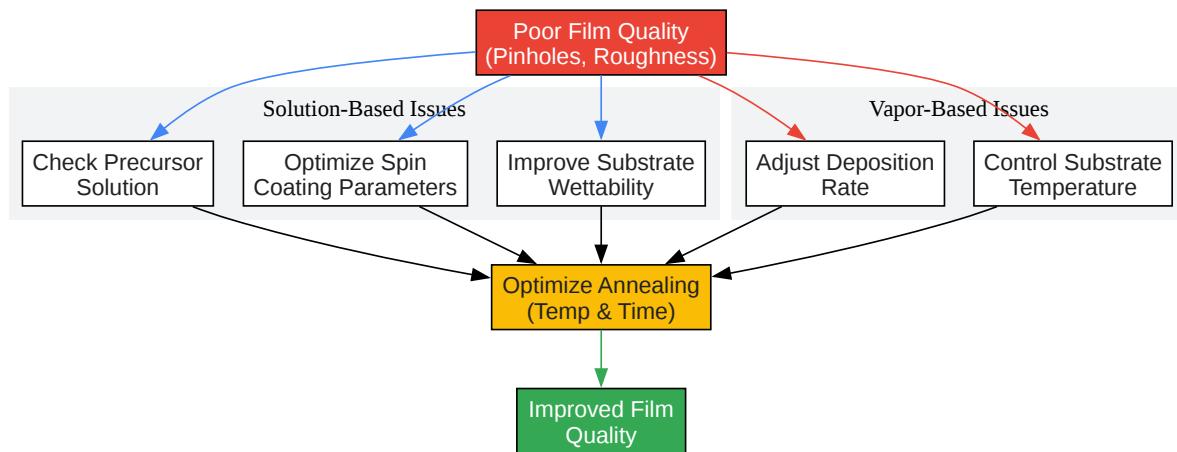
Protocol 2: Successive Ionic Layer Adsorption and Reaction (SILAR) for Bismuth Oxyiodide (BiOI)

This protocol outlines the deposition of BiOI thin films using the SILAR method.^{[6][13]}


- Precursor Solution Preparation:
 - Prepare a 0.01 M solution of bismuth(III) nitrate pentahydrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$) in deionized water.
 - Prepare a 0.01 M solution of potassium iodide (KI) in deionized water.
- Deposition Cycle:
 - Immerse a cleaned glass substrate into the $\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$ solution for a set time (e.g., 30 seconds) to allow for the adsorption of Bi^{3+} ions.
 - Rinse the substrate in deionized water to remove excess, unadsorbed ions.
 - Immerse the substrate into the KI solution for a set time (e.g., 30 seconds) for the reaction to form BiOI.
 - Rinse the substrate again in deionized water.
- Film Growth:
 - Repeat the deposition cycle for a desired number of cycles (e.g., 30 times) to achieve the target film thickness.[13]
- Post-Deposition Annealing:
 - Dry the deposited film in air.
 - Anneal the film at a specific temperature (e.g., 250°C, 350°C, 450°C, or 550°C) for a duration of 20 minutes to improve crystallinity and morphology.[6][13]

Quantitative Data Summary

Table 1: Influence of Annealing Temperature on Bismuth-Based Film Properties


Material	Deposition Method	Annealing Temperature (°C)	Annealing Time (min)	Key Outcomes
BiI ₃	Thermal Evaporation	100	-	High crystallinity and rhombohedral morphology.[1][2]
BiOI	SILAR	250 - 350	20	Single crystalline structure.[6][7]
BiOI	SILAR	450 - 550	20	Polycrystalline with mixed phases.[6][7]
Cs ₃ Bi ₂ I ₉	Co-evaporation	300	10	Smooth, pinhole-free film with large grains (>200 nm).[12]
Rb ₃ Bi ₂ I ₉	Co-evaporation	225	10	Smooth, pinhole-free film with large grains (>2 μ m).[12]
AgBi ₂ I ₇	Co-evaporation	180	20	Smooth, pinhole-free film with large grains (>2 μ m).[12]

Visualizations

[Click to download full resolution via product page](#)

Caption: General experimental workflow for bismuth iodide thin film fabrication.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for improving bismuth iodide film quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of annealing on photo-physical properties of BiI_3 thin films via vacuum thermal evaporation deposition for photovoltaic applications | The European Physical Journal Applied Physics (EPJ AP) [epjap.org]
- 2. researchgate.net [researchgate.net]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]

- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of annealing temperature on bismuth oxyiodide thin film for leadfree perovskite solar cells - Perpustakaan Jeneral Tun Ibrahim [repo.upnm.edu.my]
- 8. Two-Step Synthesis of Bismuth-Based Hybrid Halide Perovskite Thin-Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fabrication of methylammonium bismuth iodide through interdiffusion of solution-processed $\text{BiI}_3/\text{CH}_3\text{NH}_3\text{I}$ stacking layers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Student Work | Enhancing Bismuth Iodide Solar Cells | ID: 1j92g882w | Digital WPI [digital.wpi.edu]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Overcoming poor surface coverage and pinholes in bismuth iodide absorber material.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11823123#overcoming-poor-surface-coverage-and-pinholes-in-bismuth-iodide-absorber-material>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com